Cas no 2138879-95-3 (2-bromo-6-(oxetan-3-yloxy)pyrazine)

2-bromo-6-(oxetan-3-yloxy)pyrazine 化学的及び物理的性質
名前と識別子
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- 2-bromo-6-(oxetan-3-yloxy)pyrazine
- Pyrazine, 2-bromo-6-(3-oxetanyloxy)-
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- MDL: MFCD31801764
- インチ: 1S/C7H7BrN2O2/c8-6-1-9-2-7(10-6)12-5-3-11-4-5/h1-2,5H,3-4H2
- InChIKey: KKBHAHZGKZKOMI-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=NC(OC2COC2)=CN=C1
2-bromo-6-(oxetan-3-yloxy)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774702-250mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 250mg |
$370 | 2024-06-06 | |
Chemenu | CM424633-100mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95%+ | 100mg |
$158 | 2023-03-20 | |
A2B Chem LLC | AX12426-500mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 500mg |
$500.00 | 2024-04-20 | |
1PlusChem | 1P01DKWA-500mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 500mg |
$454.00 | 2023-12-19 | |
A2B Chem LLC | AX12426-250mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 250mg |
$360.00 | 2024-04-20 | |
eNovation Chemicals LLC | D774702-100mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 100mg |
$225 | 2024-06-06 | |
Chemenu | CM424633-1g |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95%+ | 1g |
$535 | 2023-03-20 | |
Aaron | AR01DL4M-100mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 100mg |
$203.00 | 2023-12-14 | |
Aaron | AR01DL4M-250mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 250mg |
$350.00 | 2023-12-14 | |
A2B Chem LLC | AX12426-100mg |
2-bromo-6-(oxetan-3-yloxy)pyrazine |
2138879-95-3 | 95% | 100mg |
$210.00 | 2024-04-20 |
2-bromo-6-(oxetan-3-yloxy)pyrazine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-bromo-6-(oxetan-3-yloxy)pyrazineに関する追加情報
Recent Advances in the Application of 2-bromo-6-(oxetan-3-yloxy)pyrazine (CAS: 2138879-95-3) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-6-(oxetan-3-yloxy)pyrazine (CAS: 2138879-95-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazine core with bromo and oxetanyloxy substituents, has garnered significant attention due to its unique physicochemical properties and potential applications in drug discovery. Recent studies have explored its utility as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and targeted covalent inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 2-bromo-6-(oxetan-3-yloxy)pyrazine as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. The oxetane moiety was found to significantly improve the metabolic stability of the resulting compounds while maintaining their target affinity. Researchers utilized the bromo substituent for further functionalization through palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
In parallel research, scientists have investigated the potential of 2-bromo-6-(oxetan-3-yloxy)pyrazine in PROTAC (proteolysis targeting chimera) development. The compound's structural features make it particularly suitable for serving as the warhead component in these bifunctional molecules. A recent Nature Chemical Biology publication highlighted its use in designing selective EGFR degraders, where the oxetane group contributed to improved cell permeability and the bromine atom facilitated linker attachment.
The pharmacokinetic properties of derivatives containing the 2-bromo-6-(oxetan-3-yloxy)pyrazine moiety have been extensively studied. Research indicates that the oxetane ring enhances aqueous solubility while maintaining lipophilicity in an optimal range for oral bioavailability. This balance makes the scaffold particularly valuable for CNS-penetrant compounds, as demonstrated in recent work on dopamine receptor modulators.
Ongoing clinical trials featuring compounds derived from 2-bromo-6-(oxetan-3-yloxy)pyrazine suggest promising therapeutic potential in oncology and inflammatory diseases. The scaffold's versatility allows for tuning of both potency and selectivity, addressing challenges in target engagement and off-target effects. As research progresses, this compound continues to reveal new opportunities in structure-based drug design and chemical biology probes development.
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